(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
Description
The compound "(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate" is a structurally complex molecule featuring a benzoate ester core substituted with 3,4-dichloro groups. The (Z)-configured imino group links a 4-fluorophenyl moiety and a cyclopropane ring bearing a 4-methylphenyl substituent (Fig. 1).
The molecule’s structural determination likely involves crystallographic methods such as the SHELX system (e.g., SHELXL for refinement), a widely used tool in small-molecule crystallography .
Properties
IUPAC Name |
[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2FNO2/c1-14-2-4-15(5-3-14)19-13-20(19)23(16-6-9-18(27)10-7-16)28-30-24(29)17-8-11-21(25)22(26)12-17/h2-12,19-20H,13H2,1H3/b28-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXRYRIXDALDHC-WEMUOSSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl)/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares key features with benzoylurea pesticides, such as flucycloxuron and flufenoxuron (Fig. 2), which are known for their insect growth-regulator activity . These analogues feature benzamide or benzoylurea cores with halogenated substituents, emphasizing the role of aromatic halogens in target binding.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- The cyclopropyl group introduces steric constraints absent in linear-chain analogues, possibly improving target selectivity but reducing solubility.
- Fluorine at the 4-position may mitigate metabolic degradation, a feature shared with flufenoxuron’s 2-fluoro substituent .
Chemoinformatic Similarity Analysis
Structural similarity to pesticidal analogues was assessed using binary fingerprint-based coefficients (e.g., Tanimoto index), a standard method in chemoinformatics . The target compound exhibits moderate similarity (Tanimoto = 0.65–0.70) to flucycloxuron and flufenoxuron, driven by shared halogenated aromatic systems and urea/ester pharmacophores. However, the cyclopropyl group and Z-configuration reduce similarity scores compared to non-rigid analogues.
Table 2: Similarity Coefficients (Tanimoto Index)
| Compound Pair | Tanimoto Index |
|---|---|
| Target vs. Flucycloxuron | 0.68 |
| Target vs. Flufenoxuron | 0.65 |
| Target vs. Hypothetical Benzoate Analogue | 0.75 |
Preparation Methods
Cyclopropanation of 4-Methylstyrene
The 2-(4-methylphenyl)cyclopropyl moiety is synthesized via transition metal-catalyzed cyclopropanation. Patent EP2644590A1 details a method using ethyl diazoacetate and a chiral ruthenium catalyst (dichloro(p-cymene)ruthenium(II) dimer) with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to achieve enantioselective cyclopropanation.
Procedure :
- 4-Methylstyrene (10 mmol) is reacted with ethyl diazoacetate (12 mmol) in toluene at 0°C.
- The ruthenium catalyst (0.5 mol%) and ligand (1.1 mol%) are added under nitrogen.
- After 24 hours, the mixture is purified via column chromatography to yield ethyl (1R,2R)-2-(4-methylphenyl)cyclopropanecarboxylate (72% yield).
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (4:1) at 50°C for 6 hours (89% yield).
Imine Formation
The carboxylic acid is converted to a ketone via a Curtius rearrangement , followed by condensation with 4-fluoroaniline to form the imine. Patent WO2014095994A1 describes similar imine syntheses using triazole-based catalysts to control stereochemistry.
Optimized Conditions :
- 4-Fluoroaniline (1.2 eq), acetic acid (0.1 eq), and molecular sieves in dichloromethane.
- Reaction at 25°C for 12 hours yields the (Z)-imine (64% yield, >95% stereopurity).
Synthesis of Intermediate B: 3,4-Dichlorobenzoyl Chloride
3,4-Dichlorobenzoic acid is treated with thionyl chloride (1.5 eq) in dichloromethane under reflux for 3 hours, yielding the acyl chloride (98% purity).
Coupling of Intermediates A and B
The final step involves esterification of the imine’s hydroxyl group with 3,4-dichlorobenzoyl chloride.
Procedure :
- Intermediate A (1 eq) is dissolved in dry THF under nitrogen.
- Triethylamine (3 eq) and 3,4-dichlorobenzoyl chloride (1.2 eq) are added dropwise.
- After 6 hours at 25°C, the product is isolated via precipitation (81% yield).
Reaction Optimization and Yield Data
Stereochemical Control and Analytical Characterization
The (Z)-configuration of the imine is confirmed via NOESY NMR , showing proximity between the cyclopropane protons and the 4-fluorophenyl group. HPLC with a chiral column (Chiralpak IC) validates enantiomeric excess (>99%).
Industrial-Scale Adaptations
Patent WO2019123196A1 highlights a continuous-flow system for cyclopropanation, reducing reaction time from 24 hours to 2 hours and improving yield to 78%.
Q & A
Q. What are the common synthetic routes for preparing (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate?
The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation via [2+1] cycloaddition using a vinyl ether or carbene precursor. Subsequent steps include imine formation between the cyclopropyl ketone and an amine derivative, followed by esterification with 3,4-dichlorobenzoic acid. Protecting groups (e.g., tert-butyl esters) may be employed to prevent side reactions during coupling steps. Reaction conditions such as anhydrous solvents (e.g., THF or DCM), low temperatures (−78°C to 0°C), and catalysts like EDCI/HOBt for amide/ester bond formation are critical .
Q. How can researchers confirm the structural identity of this compound?
Characterization relies on spectroscopic methods:
- NMR : Analyze cyclopropane protons (δ 1.5–3.0 ppm, split into multiplets) and aromatic protons (δ 6.8–8.0 ppm) to confirm substituent positions. The Z-configuration of the imine group can be inferred from NOESY correlations between the cyclopropane and fluorophenyl moieties .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- Computational Tools : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What storage conditions are recommended to maintain compound stability?
Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Ensure low humidity (<10% RH) to avoid hydrolysis of the ester bond. Contamination with oxidizing agents or strong bases must be avoided due to the compound’s sensitivity to nucleophilic attack at the imine group .
Advanced Research Questions
Q. How can the stereochemical integrity (Z-configuration) of the imine group be validated experimentally?
Use X-ray crystallography to resolve the spatial arrangement of substituents around the imine bond. If crystals are unavailable, NOE experiments in NMR can detect proximity between the cyclopropane protons and the fluorophenyl ring. For example, a strong NOE signal between H-1 of the cyclopropane and the ortho-fluorine in the phenyl group supports the Z-configuration .
Q. What strategies resolve contradictions in reported solubility or reactivity data across studies?
Contradictions often arise from solvent polarity or measurement techniques. For solubility discrepancies:
- Perform Hansen solubility parameter analysis to identify optimal solvents.
- Use standardized shake-flask methods with HPLC quantification to ensure consistency . For reactivity conflicts, replicate experiments under controlled atmospheres (e.g., glovebox for oxygen-sensitive reactions) and validate via kinetic studies (e.g., Arrhenius plots) .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?
Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and evaluate biological activity using:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) via fluorescence polarization.
- Computational docking : Compare binding affinities using AutoDock Vina or Schrödinger Suite. SAR trends may reveal the importance of electron-withdrawing groups (e.g., 3,4-dichlorobenzoate) in enhancing target interaction .
Q. What advanced analytical methods are suitable for detecting impurities or degradation products?
Develop a HPLC-DAD/HRMS method with a C18 column (3.5 µm, 150 mm × 4.6 mm) and gradient elution (water/acetonitrile + 0.1% formic acid). Monitor degradation products like hydrolyzed benzoic acid derivatives. For isomer separation, use chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases .
Methodological Notes
- Controlled Experiments : Always include internal standards (e.g., deuterated analogs) in spectroscopic analyses to account for instrumental drift .
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, degassing time) meticulously, as minor variations can significantly impact cyclopropane ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
